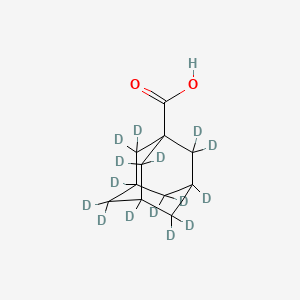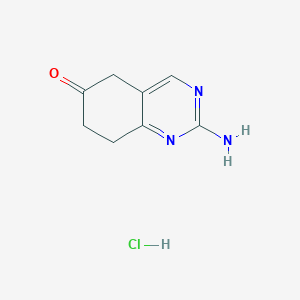
Éster tert-butílico del ácido N-metoxi-N-metilsuccinámico
Descripción general
Descripción
n-Methoxy-n-methyl-succinamic acid tert-butyl ester is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This compound is known for its applications in organic synthesis and various chemical reactions.
Aplicaciones Científicas De Investigación
n-Methoxy-n-methyl-succinamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: This compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Análisis Bioquímico
Biochemical Properties
n-Methoxy-n-methyl-succinamic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the tert-butyl group in the compound can affect the reactivity and stability of enzymes it interacts with . These interactions can lead to changes in enzyme kinetics, substrate specificity, and overall biochemical pathways.
Cellular Effects
The effects of n-Methoxy-n-methyl-succinamic acid tert-butyl ester on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, n-Methoxy-n-methyl-succinamic acid tert-butyl ester can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, n-Methoxy-n-methyl-succinamic acid tert-butyl ester exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s tert-butyl group plays a crucial role in these interactions, influencing the binding affinity and specificity of the compound towards its target molecules. Furthermore, n-Methoxy-n-methyl-succinamic acid tert-butyl ester can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of n-Methoxy-n-methyl-succinamic acid tert-butyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that n-Methoxy-n-methyl-succinamic acid tert-butyl ester remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. These temporal effects are essential considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of n-Methoxy-n-methyl-succinamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
n-Methoxy-n-methyl-succinamic acid tert-butyl ester is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Its interactions with enzymes such as oxidoreductases and transferases play a vital role in its metabolic processing and subsequent biological effects.
Transport and Distribution
The transport and distribution of n-Methoxy-n-methyl-succinamic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.
Subcellular Localization
n-Methoxy-n-methyl-succinamic acid tert-butyl ester exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methoxy-n-methyl-succinamic acid tert-butyl ester typically involves the reaction of succinic anhydride with n-methoxy-n-methylamine in the presence of a base, followed by esterification with tert-butyl alcohol . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
n-Methoxy-n-methyl-succinamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of n-Methoxy-n-methyl-succinamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor or intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to n-Methoxy-n-methyl-succinamic acid tert-butyl ester include:
- n-Methoxy-n-methyl-succinamic acid methyl ester
- n-Methoxy-n-methyl-succinamic acid ethyl ester
- n-Methoxy-n-methyl-succinamic acid isopropyl ester
Uniqueness
The uniqueness of n-Methoxy-n-methyl-succinamic acid tert-butyl ester lies in its specific functional groups, which confer distinct chemical properties and reactivity. The tert-butyl ester group provides steric hindrance, influencing the compound’s stability and reactivity compared to its analogs .
Propiedades
IUPAC Name |
tert-butyl 4-[methoxy(methyl)amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7-6-8(12)11(4)14-5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPAIHVCLZLRLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)

![8-Cyclobutyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472719.png)

![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472721.png)

![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B1472725.png)






